![molecular formula C10H8ClNO B1398206 3-Chloro-7-methoxyquinoline CAS No. 858279-19-3](/img/structure/B1398206.png)
3-Chloro-7-methoxyquinoline
Overview
Description
3-Chloro-7-methoxyquinoline is a heterocyclic compound that belongs to the class of quinolines. It is a compound with the molecular formula C10H8ClNO .
Synthesis Analysis
The synthesis of 3-Chloro-7-methoxyquinoline has been reported in the literature. For instance, a new series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide was synthesized via the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs .
Molecular Structure Analysis
The molecular structure of 3-Chloro-7-methoxyquinoline consists of a quinoline core with a chlorine atom at the 3-position and a methoxy group at the 7-position . The InChI code for this compound is 1S/C10H8ClNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 .
Physical And Chemical Properties Analysis
3-Chloro-7-methoxyquinoline is a solid compound with a molecular weight of 193.63 g/mol . It has a linear formula of C10H8ClNO .
Scientific Research Applications
Drug Discovery
This compound is utilized in the synthesis of various pharmaceuticals due to its potential biological activities. It serves as a building block in creating new medicinal compounds, particularly in developing treatments for infectious diseases like tuberculosis .
Organic Synthesis
3-Chloro-7-methoxyquinoline: is a key intermediate in organic synthesis. It’s used to construct complex molecular structures, which are often found in natural products and active pharmaceutical ingredients .
Material Science
Catalysis
The compound can act as a catalyst or a component of catalytic systems in chemical reactions, improving efficiency and selectivity .
Green Chemistry
The compound is also significant in green chemistry applications, where it’s used to develop more sustainable and environmentally friendly chemical processes .
Safety and Hazards
Mechanism of Action
- It primarily targets vascular endothelial growth factor (VEGF) receptors, specifically VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) .
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
3-chloro-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEDEQPANBVNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733762 | |
Record name | 3-Chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-methoxyquinoline | |
CAS RN |
858279-19-3 | |
Record name | 3-Chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.